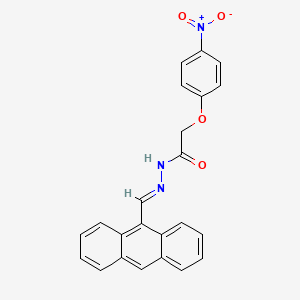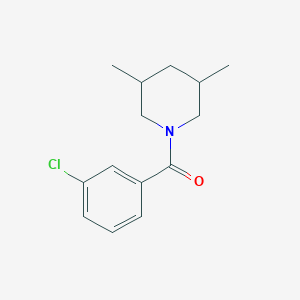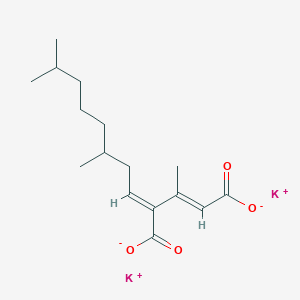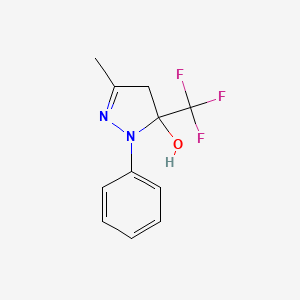
N'-(9-anthrylmethylene)-2-(4-nitrophenoxy)acetohydrazide
Vue d'ensemble
Description
N'-(9-anthrylmethylene)-2-(4-nitrophenoxy)acetohydrazide, also known as ANPAH, is a synthetic compound that has been widely studied for its potential applications in scientific research. ANPAH belongs to the class of hydrazones, which are organic compounds that contain a hydrazone functional group (-NHN=). ANPAH has a unique chemical structure that makes it a valuable tool for studying various biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of N'-(9-anthrylmethylene)-2-(4-nitrophenoxy)acetohydrazide involves the interaction between the compound and the target molecule. N'-(9-anthrylmethylene)-2-(4-nitrophenoxy)acetohydrazide can bind to specific proteins or enzymes, which can lead to changes in their activity or function. The binding of N'-(9-anthrylmethylene)-2-(4-nitrophenoxy)acetohydrazide to these molecules can be detected through changes in fluorescence intensity.
Biochemical and Physiological Effects:
N'-(9-anthrylmethylene)-2-(4-nitrophenoxy)acetohydrazide has been shown to have several biochemical and physiological effects. Studies have shown that N'-(9-anthrylmethylene)-2-(4-nitrophenoxy)acetohydrazide can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. N'-(9-anthrylmethylene)-2-(4-nitrophenoxy)acetohydrazide has also been shown to have antioxidant properties, which can help protect cells from oxidative damage. Additionally, N'-(9-anthrylmethylene)-2-(4-nitrophenoxy)acetohydrazide has been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(9-anthrylmethylene)-2-(4-nitrophenoxy)acetohydrazide has several advantages for use in lab experiments. The compound is stable and has a long shelf life, making it easy to store and handle. N'-(9-anthrylmethylene)-2-(4-nitrophenoxy)acetohydrazide also exhibits strong fluorescence properties, which make it easy to detect and measure. However, there are some limitations to the use of N'-(9-anthrylmethylene)-2-(4-nitrophenoxy)acetohydrazide in lab experiments. The compound can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, N'-(9-anthrylmethylene)-2-(4-nitrophenoxy)acetohydrazide can be sensitive to changes in pH and temperature, which can affect its fluorescence properties.
Orientations Futures
There are several future directions for research involving N'-(9-anthrylmethylene)-2-(4-nitrophenoxy)acetohydrazide. One area of research is the development of new fluorescent probes based on N'-(9-anthrylmethylene)-2-(4-nitrophenoxy)acetohydrazide. Researchers are exploring ways to modify the chemical structure of N'-(9-anthrylmethylene)-2-(4-nitrophenoxy)acetohydrazide to improve its fluorescence properties and increase its specificity for certain target molecules. Another area of research is the use of N'-(9-anthrylmethylene)-2-(4-nitrophenoxy)acetohydrazide in the development of new drugs. N'-(9-anthrylmethylene)-2-(4-nitrophenoxy)acetohydrazide has been shown to have several potential therapeutic applications, including as an anti-inflammatory and antioxidant agent. Researchers are exploring ways to modify the chemical structure of N'-(9-anthrylmethylene)-2-(4-nitrophenoxy)acetohydrazide to improve its pharmacological properties and reduce its toxicity. Overall, N'-(9-anthrylmethylene)-2-(4-nitrophenoxy)acetohydrazide has the potential to be a valuable tool for advancing our understanding of various biological processes and developing new therapeutic agents.
Applications De Recherche Scientifique
N'-(9-anthrylmethylene)-2-(4-nitrophenoxy)acetohydrazide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of fluorescent probes. N'-(9-anthrylmethylene)-2-(4-nitrophenoxy)acetohydrazide exhibits strong fluorescence properties, which make it an ideal tool for studying various biological processes such as protein-protein interactions, enzyme activity, and cellular signaling pathways.
Propriétés
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]-2-(4-nitrophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O4/c27-23(15-30-19-11-9-18(10-12-19)26(28)29)25-24-14-22-20-7-3-1-5-16(20)13-17-6-2-4-8-21(17)22/h1-14H,15H2,(H,25,27)/b24-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJBJUVJNJCRJJ-ZVHZXABRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)COC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)COC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[2-(allyloxy)benzylidene]-2-[(1-bromo-2-naphthyl)oxy]butanohydrazide](/img/structure/B3861801.png)

![ethyl 5-(3,4-dimethoxyphenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3861815.png)
![N'-(3-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3861821.png)
![4-ethyl-5-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3861837.png)


![methyl 4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]benzoate](/img/structure/B3861860.png)
![4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 2-chlorobenzoate](/img/structure/B3861868.png)
![N-{[(3-chloro-2-hydroxy-5-nitrophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B3861885.png)
![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(3-nitrophenyl)ethanone hydrobromide](/img/structure/B3861895.png)

![N-[1-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)vinyl]-2-furamide](/img/structure/B3861908.png)
